6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .
Chemical Reactions Analysis
This compound reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives . The derivatives of this compound showed 12–159 times higher fluorescence quantum efficiencies than those of the base compound in aqueous and polar organic media .Scientific Research Applications
Antibacterial Activity
The compound and its analogs have demonstrated significant antibacterial properties. For instance, alkylation and subsequent modifications of the quinolone structure have yielded compounds with good antibacterial activities. In particular, modifications to the 6,8-difluoro analogs have been shown to enhance these activities significantly, suggesting their potential use in developing new antibacterial agents (Sheu et al., 1998). Other studies have confirmed the structure-activity relationships, indicating that specific substitutions on the quinolone ring can lead to compounds with enhanced efficacy against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Anticancer Activity
Research into the compound's derivatives has also shown promising anticancer effects. For example, synthesis of specific quinolone derivatives and their testing against the breast cancer MCF-7 cell line revealed compounds with significant anticancer activity, suggesting the potential of these derivatives as therapeutic agents against cancer (Gaber et al., 2021).
Chemical Synthesis and Applications
The compound serves as a key intermediate in the synthesis of various quinolone antibiotics. Its modifications have led to the development of new synthetic routes and intermediates for fluoroquinolone antibiotics, offering insights into more efficient drug synthesis processes (Matsuoka et al., 1997). Furthermore, studies have explored its phototoxic effects, aiming to enhance the chemotherapeutic properties of antitumor quinolones through chemical tuning, indicating its potential use in photochemotherapy (Anaya-Gonzalez et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as 4-oxo-1,4-dihydroquinoline carboxylic acid, have been reported to act as inhibitors for hiv-1 integrase .
Mode of Action
It’s worth noting that similar compounds, like 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (fmqc), have been developed as fluorescence enhancement-type derivatizing reagents for amino compounds . FMQC reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .
Result of Action
Similar compounds have been used as fluorescence enhancement-type derivatizing reagents, which could imply potential applications in analytical chemistry .
Properties
IUPAC Name |
6,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-7(11(16)17)10(15)6-2-5(12)3-8(13)9(6)14/h2-4H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUPHRLIADPRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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